pyridine;trifluoromethanesulfonic acid

Ionene polymers Thermogravimetric analysis Counterion stability

Pyridine;trifluoromethanesulfonic acid, systematically known as pyridinium trifluoromethanesulfonate (pyridinium triflate, CAS 52193-54-1), is a preformed, solid Brønsted acid–base adduct with the molecular formula C₆H₆F₃NO₃S and a molecular weight of 229.18 g·mol⁻¹. The compound exists as a crystalline solid at ambient temperature (melting point 221–223 °C), is miscible with water, and is soluble in polar organic solvents, which makes it straightforward to handle relative to the free superacid.

Molecular Formula C6H6F3NO3S
Molecular Weight 229.18 g/mol
Cat. No. B12059954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine;trifluoromethanesulfonic acid
Molecular FormulaC6H6F3NO3S
Molecular Weight229.18 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)
InChIKeyYWVYZMVYXAVAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine–Trifluoromethanesulfonic Acid (Pyridinium Triflate): Physicochemical Identity and Procurement-Relevant Characteristics


Pyridine;trifluoromethanesulfonic acid, systematically known as pyridinium trifluoromethanesulfonate (pyridinium triflate, CAS 52193-54-1), is a preformed, solid Brønsted acid–base adduct with the molecular formula C₆H₆F₃NO₃S and a molecular weight of 229.18 g·mol⁻¹ . The compound exists as a crystalline solid at ambient temperature (melting point 221–223 °C), is miscible with water, and is soluble in polar organic solvents, which makes it straightforward to handle relative to the free superacid . The triflate counterion is the conjugate base of trifluoromethanesulfonic acid (pKₐ ≈ −14), endowing the salt with strong Brønsted acidity while retaining the pyridinium cation as a tuneable organic scaffold for both organocatalysis and materials chemistry [1].

Why Pyridinium Triflate Cannot Be Readily Replaced by Other Pyridinium Salts or the Free Acid


Substituting pyridinium triflate with a seemingly similar pyridinium salt—such as pyridinium tetrafluoroborate, pyridinium tosylate, or pyridinium chloride—or with the free triflic acid itself introduces measurable, often unacceptable deviations in thermal stability, ionic conductivity, catalytic substrate scope, and handling safety. The identity of the counterion governs polymer degradation thresholds (differential >50 °C in TGA) [1], dictates the maximum accessible ionic conductivity and electrochemical capacitance of protic ionic-liquid electrolytes [2], and switches the dominant organocatalytic activation mode between charge-transfer and halogen-bonding pathways [3]. These are not marginal effects; they are structure-specific property cliffs that make generic substitution a high-risk proposition for both research reproducibility and industrial process qualification.

Quantitative Differentiation Evidence: Pyridinium Triflate vs. Closest Analogs


Thermal-Oxidative Stability of Poly(pyridinium triflate) vs. Poly(pyridinium tetrafluoroborate)

In a direct head-to-head comparison within the same study, poly(pyridinium triflate)s were significantly more thermally and thermooxidatively stable than analogous poly(pyridinium tetrafluoroborate)s. The triflate-based polymers underwent 5% weight loss only near 451 °C under nitrogen and 461 °C in air at a heating rate of 10 °C·min⁻¹, whereas the tetrafluoroborate analogs decomposed at substantially lower temperatures [1]. The stability difference was explicitly attributed to the inherent stability of the triflate counterion relative to tetrafluoroborate.

Ionene polymers Thermogravimetric analysis Counterion stability

Maximum Ionic Conductivity of 2-Fluoropyridinium Triflate Protic Ionic Liquid at Optimal Acid Doping

Non-stoichiometric 2-fluoropyridinium triflate protic ionic liquids exhibit a pronounced conductivity maximum that is exquisitely sensitive to acid-doping level. The maximum room-temperature ionic conductivity of 7.33 mS·cm⁻¹ was achieved when only 14% of the pyridine base was protonated with triflic acid; higher acid doping led to liquid/solid mixtures with drastically reduced conductivity [1]. PEDOT supercapacitor cells employing this electrolyte demonstrated a capacitance of 83.9 F·g⁻¹ and a charge-storage capacity of 23.3 mA·h·g⁻¹ [1].

Protic ionic liquids Electrochemical impedance spectroscopy Proton batteries

Substrate-Scope Differentiation in Aza-Diels–Alder Organocatalysis: Methyl Pyridinium Triflate vs. Dioctyl Bipyridinium Triflate

Within the same catalytic study, methyl pyridinium triflate was found to be active only with imines bearing a p-methoxyphenyl (PMP) group on the C-side, whereas dioctyl bipyridinium triflate efficiently catalyzed the aza-Diels–Alder reaction of imines with diverse substituents on both the N- and C-sides [1]. Additionally, halogenated pyridinium triflate derivatives switched the activation mechanism from charge-transfer to halogen-bonding and proved active with almost all imines tested, demonstrating that the pyridinium triflate scaffold is the entry point to a mechanistically diverse catalyst family [1].

Organocatalysis Aza-Diels–Alder cycloaddition Substrate scope

Sulfoxidation Catalysis Efficiency of 3,5-Dinitropyridinium Triflate vs. Flavinium Salts

3,5-Disubstituted pyridinium triflates bearing electron-withdrawing groups (notably 3,5-dinitropyridinium triflate) catalyze the oxidation of aliphatic and aromatic sulfides to sulfoxides with quantitative conversions, high preparative yields, and excellent chemoselectivity, achieving reactivity comparable to that of flavinium salts—the benchmark organocatalysts for peroxide-mediated oxygenations [1]. The high catalytic efficiency is quantitatively rationalized by low pKᵣ₊ values (<5) and less negative reduction potentials (Eᵣₑₑ > −0.5 V), which facilitate nucleophilic adduct formation with H₂O₂ [1].

Organocatalytic oxidation Hydrogen peroxide activation Sulfoxidation

Solid-State Handling and Formulation Precision vs. Free Trifluoromethanesulfonic Acid

Pyridinium triflate is an ambient-stable crystalline solid with a melting point of 221–223 °C and a molecular weight of 229.18 g·mol⁻¹, enabling precise gravimetric dispensing for stoichiometric and catalytic applications . In contrast, the parent trifluoromethanesulfonic acid (triflic acid) is a fuming, hygroscopic liquid (bp 162 °C) that requires specialized handling protocols and is prone to uncontrolled exotherms upon contact with moisture or organic substrates [1]. The solid pyridinium salt delivers the same triflate anion in a pre-weighed, non-fuming form without sacrificing the catalytic Brønsted acidity.

Reagent handling Solid acid catalyst Process safety

Silylation of Sterically Congested Alcohols Under Mild, Metal-Free Conditions

The combination of pyridinium triflate (catalytic) with Si-BEZA (silylbenzamide) enables the silylation of sterically crowded secondary and tertiary alcohols that are resistant to conventional silylation protocols. The method proceeds under mild conditions and accommodates a variety of silyl groups (TMS, TBDMS, TIPS) [1]. Separately, N-silylpyridinium triflates prepared from allylsilanes, triflic acid, and pyridine were shown to silylate alcohols in generally high yield with a convenient workup that eliminates aqueous extraction .

Alcohol silylation Silyl ether synthesis Sterically hindered substrates

Procurement-Driven Application Scenarios for Pyridinium Triflate Based on Verifiable Differentiation Evidence


High-Temperature Ionene Polymer and Membrane Fabrication

When the target material must survive processing or operational temperatures exceeding 400 °C—as is required for solid-state ion-exchange membranes, electrochromic window prototypes, or redox-polymer electrodes—pyridinium triflate is the strongly preferred monomer precursor over pyridinium tetrafluoroborate. TGA data demonstrate that poly(pyridinium triflate)s retain structural integrity to 451 °C (N₂) and 461 °C (air), substantially outperforming their tetrafluoroborate analogs [1]. Procurement specifications should mandate the triflate salt to guarantee thermal budget compliance in device fabrication.

All-Organic Proton Battery and Supercapacitor Electrolyte Formulation

Pyridinium triflate is the foundation for formulating non-stoichiometric protic ionic-liquid electrolytes where the acid-to-base ratio is the critical process parameter. The maximum conductivity of 7.33 mS·cm⁻¹ is obtained only at 14% pyridine protonation, and this composition simultaneously delivers a PEDOT-supercapacitor capacitance of 83.9 F·g⁻¹ and a charge-storage capacity of 23.3 mA·h·g⁻¹ [2]. Laboratories developing proton-battery prototypes should procure the individual components (pyridine and triflic acid) alongside the preformed salt to systematically explore the non-stoichiometric composition space.

Metal-Free Organocatalytic Sulfoxidation at Preparative Scale

For process chemistry groups seeking to replace transition-metal oxidants (e.g., Na₂WO₄, VO(acac)₂) with metal-free catalytic systems, 3,5-dinitropyridinium triflate—readily accessible from pyridinium triflate via nitration—delivers quantitative sulfide-to-sulfoxide conversions with chemoselectivity comparable to flavinium catalysts, the historical gold standard [3]. The low pKᵣ₊ (<5) and favourable reduction potential (Eᵣₑₑ > −0.5 V) provide a quantitative electronic-structure rationale for catalyst selection and quality control. Procurement of the parent pyridinium triflate enables in-house diversification of the catalyst library.

Laboratory-Scale Silylation of Hindered Alcohols in Multi-Step Synthesis

When a synthetic sequence requires protection of a neopentyl, tertiary, or conformationally constrained alcohol that resists standard TMSCl/imidazole or TBDMSOTf conditions, pyridinium triflate (catalytic) combined with Si-BEZA provides a metal-free, mild alternative that proceeds without aqueous workup, preserving acid- or water-sensitive functionality elsewhere in the substrate [4]. Procurement of the solid salt as a stock catalyst enables rapid screening of silylation conditions without the hazards associated with neat triflic acid or the cost of precious-metal catalysts.

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